molecular formula C8H8BrN3S B13083476 1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine

1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13083476
M. Wt: 258.14 g/mol
InChI Key: GZYLVIUTBRUHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole ring and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2-bromothiophene-3-carbaldehyde with hydrazine derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted thiophene derivatives.
  • Oxidized or reduced pyrazole derivatives.
  • Coupled aromatic compounds.

Mechanism of Action

The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 1-[(2-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine
  • 1-[(2-Fluorothiophen-3-yl)methyl]-1H-pyrazol-4-amine
  • 1-[(2-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine

Comparison: Compared to its analogs, 1-[(2-Bromothiophen-3-yl)methyl]-1H-pyrazol-4-amine exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H8BrN3S

Molecular Weight

258.14 g/mol

IUPAC Name

1-[(2-bromothiophen-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C8H8BrN3S/c9-8-6(1-2-13-8)4-12-5-7(10)3-11-12/h1-3,5H,4,10H2

InChI Key

GZYLVIUTBRUHHT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1CN2C=C(C=N2)N)Br

Origin of Product

United States

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